molecular formula C25H21N5O2S2 B2389818 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847402-84-0

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2389818
CAS No.: 847402-84-0
M. Wt: 487.6
InChI Key: ZYIZPXUCAZZHBI-UHFFFAOYSA-N
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Description

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic molecule featuring a benzo[d]thiazole core fused with a triazole ring and an N-phenylacetamide side chain. Its structure includes:

  • A benzo[d]thiazol-2-one moiety, contributing electron-withdrawing properties via the oxo group.
  • A 1,2,4-triazole ring substituted with an o-tolyl (ortho-methylphenyl) group at position 4 and a thioether-linked methylbenzo[d]thiazolone at position 3.
  • A thioacetamide bridge connecting the triazole to the N-phenylacetamide group.

Properties

IUPAC Name

2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIZPXUCAZZHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multistep process:

  • Formation of 2-oxobenzo[d]thiazol-3(2H)-yl):

    • Starting with an ortho-amino benzoic acid derivative, undergoes cyclization with a thiourea compound.

    • Typical reagents include concentrated sulfuric acid and high-temperature conditions.

  • Attachment of the Triazol Ring:

    • Using a precursor with a suitable leaving group like o-tolyl bromide, a nucleophilic substitution reaction introduces the triazol ring.

    • This step usually requires a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Acetamide Linkage:

    • Coupling with N-phenyl acetamide can be achieved through an amide formation reaction.

    • Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, this compound's synthesis can be optimized by:

  • Flow Chemistry: Continuous production methods to maintain consistent reaction conditions.

  • Catalysis: Use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The triazol ring may undergo oxidation to introduce additional functional groups.

    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction:

    • Reduction reactions can target the oxo group in the benzo[d]thiazol ring to form hydroxyl derivatives.

    • Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution:

    • The amide and aromatic rings are sites for electrophilic and nucleophilic substitution reactions.

    • Reagents like acyl chlorides and halogens are commonly used.

Major Products

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Hydroxyl and amine derivatives.

  • Substitution Products: Varying based on the substituents introduced.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

2. Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activities. They inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against pathogens like Candida species and Aspergillus species .

3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies show that related compounds can inhibit pro-inflammatory cytokines and mediators, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .

4. Anticancer Potential
Emerging research highlights the anticancer potential of 1,2,4-triazole derivatives. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation .

Agricultural Applications

1. Agrochemicals
Compounds similar to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide have been explored as fungicides and herbicides due to their ability to disrupt fungal growth and plant pathogens . Their application can enhance crop yield and protect plants from disease.

Material Science Applications

1. Supramolecular Chemistry
The unique structural features of 1,2,4-triazoles allow them to form coordination complexes with metals, which can be utilized in developing new materials with specific electronic or catalytic properties . Such applications are promising in fields such as catalysis and sensor technology.

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang and Bao synthesized various 1,2,4-triazole derivatives and tested their antimicrobial activity against Xanthomonas oryzae. Certain derivatives exhibited superior bactericidal activity compared to standard treatments .

Case Study 2: Anti-inflammatory Research

In vivo studies showed that a related thiazole compound demonstrated significant anti-inflammatory effects in mouse models of arthritis. The compound reduced swelling and pain associated with inflammation more effectively than conventional NSAIDs .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets like:

  • Enzyme Binding: Inhibits enzyme activity by binding to the active site.

  • Signal Pathways: Modulates cellular signal pathways, affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of triazole-thioacetamide derivatives. Key structural analogs and their differentiating features include:

Compound Name/Structure Key Substituents/Modifications Impact on Properties Reference
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone core, sulfamoylphenyl, ethylphenyl Higher melting point (315.5°C) due to para-substituent enhancing crystallinity; sulfamoyl group may enhance antibacterial activity.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide Quinazolinone core, sulfamoylphenyl, para-tolyl Superior yield (91%) and thermal stability; para-tolyl improves lipophilicity, potentially affecting membrane permeability.
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)...acetamide (CAS: 362505-85-9) Pyrazole-thiophene hybrid, methoxyphenyl Increased molecular weight (636.8 g/mol) and complexity; methoxy group may modulate electronic properties and solubility.
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide tert-Butylphenoxy, mesityl Bulky tert-butyl and mesityl groups likely reduce solubility but enhance steric shielding, affecting target binding kinetics.

Chromatographic and Spectroscopic Behavior

  • Retention Properties: Intramolecular hydrogen bonding (e.g., between the oxo group and triazole NH) may reduce polarity, affecting HPLC retention times, akin to flavonoid analogs in .
  • Spectroscopic Signatures : IR and NMR profiles would highlight the thioether (C-S stretch ~600 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹), with ¹³C NMR distinguishing aromatic substituents .

Biological Activity

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS Number: 847401-16-5) is a synthetic organic molecule characterized by a complex multi-ring structure, which includes benzothiazole, triazole, and phenyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N5O2S2C_{24}H_{19}N_{5}O_{2}S_{2} with a molecular weight of 473.6 g/mol. It features a thioether linkage and an amide functional group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₅O₂S₂
Molecular Weight431.91 g/mol
CAS Number847401-16-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research has indicated that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to This compound possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial efficacy against pathogens such as E. coli and K. pneumoniae .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents on the triazole ring can significantly influence cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range against various cancer cell types .

Anti-inflammatory Effects

Preliminary studies have indicated that compounds containing similar structural motifs can exhibit anti-inflammatory effects. The evaluation of such compounds often involves assessing their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of benzothiazole and triazole for their antimicrobial activity, revealing that certain modifications led to MIC values as low as 6.25 µg/mL against Fusarium oxysporum and Aspergillus sclerotiorum .
  • Cytotoxicity Assays : In vitro assays demonstrated that the tested compound exhibited cytotoxic effects on human cancer cell lines with varying degrees of potency depending on the specific structural modifications made .

Q & A

Q. What are the optimal synthesis conditions for this compound to achieve high yield and purity?

The synthesis involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C for triazole ring formation, with lower temperatures (25–40°C) for thioether bond formation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic intermediates, while ethanol/water mixtures are used for purification .
  • pH management : Alkaline conditions (pH 8–9) stabilize thiol intermediates during acetamide coupling . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., o-tolyl methyl protons at δ 2.3–2.5 ppm; benzothiazolone carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 515.65 for C₂₇H₂₅N₅O₂S₂) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzothiazolone moiety) .

Q. How should researchers design initial biological activity screening for this compound?

Prioritize assays aligned with structural analogs’ known activities:

  • Anti-inflammatory : Measure COX-2 inhibition (IC₅₀) using ELISA kits and compare with celecoxib as a control .
  • Anticancer : Screen against NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
  • Antimicrobial : Use microdilution assays (MIC) against S. aureus and E. coli . Include cytotoxicity assays (e.g., HEK-293 cells) to establish selectivity indices .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

The compound likely inhibits NF-κB signaling by:

  • Binding to IKKβ : Molecular docking studies suggest hydrogen bonding with Cys⁴⁶ and hydrophobic interactions with Val²⁹ in the kinase domain .
  • Reducing TNF-α secretion : Observed in LPS-stimulated macrophages (IC₅₀ ~1.2 µM), correlating with decreased phosphorylation of IκBα . Contrasting results in IL-6 suppression (e.g., 40% inhibition vs. 70% in analogs) may arise from substituent effects on the o-tolyl group’s steric bulk .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Focus on modifying:

  • Triazole substituents : Replacing o-tolyl with p-fluorophenyl improves COX-2 selectivity (2.5-fold increase) but reduces solubility .
  • Thioacetamide linker : Lengthening the chain (e.g., replacing –S– with –SO₂–) enhances metabolic stability but may reduce cell permeability .
  • Benzothiazolone moiety : Methylation at N3 increases bioavailability (logP from 2.8 to 3.5) but risks hepatotoxicity .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 3.5 µM in COX-2 inhibition) may stem from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates and adjust DMSO concentrations (<1% v/v) .
  • Cell line heterogeneity : Validate findings across multiple models (e.g., RAW 264.7 vs. THP-1 macrophages) .

Q. What strategies enhance the compound’s pharmacokinetic properties?

  • Prodrug design : Acetylate the thioacetamide sulfur to improve oral absorption (tested in rat models with 80% bioavailability vs. 35% for parent compound) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase tumor accumulation (3-fold in xenograft models) .
  • Metabolite profiling : LC-MS/MS identifies glucuronidation as the primary clearance pathway, guiding CYP450 inhibition studies .

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